molecular formula C18H21NO4S B6412993 3-(3-t-Butylsulfamoylphenyl)-2-methylbenzoic acid CAS No. 1261997-30-1

3-(3-t-Butylsulfamoylphenyl)-2-methylbenzoic acid

Cat. No.: B6412993
CAS No.: 1261997-30-1
M. Wt: 347.4 g/mol
InChI Key: TVQRCUITKJVXLQ-UHFFFAOYSA-N
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Description

3-(3-t-Butylsulfamoylphenyl)-2-methylbenzoic acid is an organic compound with the molecular formula C15H19NO4S It is characterized by the presence of a t-butylsulfamoyl group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-t-Butylsulfamoylphenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common approach is the sulfonation of 3-t-butylphenylamine followed by coupling with 2-methylbenzoic acid. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-t-Butylsulfamoylphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3-t-Butylsulfamoylphenyl)-2-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The t-butylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into active sites of enzymes, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(t-Butylsulfamoyl)benzoic acid
  • 2-Methyl-3-(t-butylsulfamoyl)benzoic acid
  • 3-(t-Butylsulfamoyl)phenylacetic acid

Uniqueness

3-(3-t-Butylsulfamoylphenyl)-2-methylbenzoic acid is unique due to the specific positioning of the t-butylsulfamoyl group and the methylbenzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[3-(tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-15(9-6-10-16(12)17(20)21)13-7-5-8-14(11-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQRCUITKJVXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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